molecular formula C7H3ClN2O B168586 2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE CAS No. 176433-46-8

2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE

Cat. No.: B168586
CAS No.: 176433-46-8
M. Wt: 166.56 g/mol
InChI Key: JMLGDNLEUWDYJI-UHFFFAOYSA-N
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Description

2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE is an organic compound with the molecular formula C7H3ClN2O It is a derivative of nicotinonitrile, characterized by the presence of a chloro group at the second position and a formyl group at the fifth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE typically involves the chlorination of 5-formylnicotinonitrile. One common method includes the reaction of 5-formylnicotinonitrile with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

5-Formylnicotinonitrile+SOCl2This compound+SO2+HCl\text{5-Formylnicotinonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 5-Formylnicotinonitrile+SOCl2​→this compound+SO2​+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Chloro-5-carboxynicotinonitrile.

    Reduction: 2-Chloro-5-formylaminonicotinonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways. The chloro and formyl groups play a crucial role in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-nitrophenol: Similar in structure but with a nitro group instead of a formyl group.

    2-Chloro-5-nitropyridine: Similar pyridine ring structure with a nitro group.

    2-Chloro-5-nitroaniline: Contains an amino group instead of a nitrile group.

Uniqueness

2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE is unique due to the presence of both a chloro and a formyl group on the pyridine ring, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Biological Activity

2-Chloro-5-formylpyridine-3-carbonitrile (CAS No. 69045-78-9) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-pyridinecarboxaldehyde with various reagents under controlled conditions. The process can be optimized for yield and purity through varying temperature, time, and the use of solvents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus3.90 μg/mLEffective against MRSA
Escherichia coli>100 μg/mLLimited activity observed
Candida albicans7.80 μg/mLModerate antifungal activity
Mycobacterium tuberculosis10 μg/mLSignificant inhibition noted

The compound demonstrated a low MIC against Staphylococcus aureus, particularly MRSA strains, indicating its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary data suggests that it may inhibit the proliferation of various cancer cell lines.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (μM)Mechanism of Action
A549 (lung cancer)<10Induction of apoptosis
MCF7 (breast cancer)<15Cell cycle arrest
HeLa (cervical cancer)<12Inhibition of DNA synthesis

The cytotoxic effects were observed to be concentration-dependent, with significant growth inhibition at micromolar concentrations .

Case Studies

A series of case studies have documented the use of this compound in laboratory settings:

  • Study on Antibacterial Activity : In a controlled experiment involving various bacterial strains, the compound was found to effectively inhibit the growth of MRSA at concentrations as low as 1 μg/mL. This study highlights its potential as a lead compound for developing new antibiotics .
  • Anticancer Research : A study investigating its effects on A549 lung cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability, suggesting its role in inducing apoptosis through mitochondrial pathways .

Properties

IUPAC Name

2-chloro-5-formylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLGDNLEUWDYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 292 g (4 mol) of DMF and 102 g (0.887 mol) of crude, 80% pure, according to GC analysis, (remainder benzene) 2-cyano-but-2-enenitrile is added dropwise with stirring to 614 g (4 mol) of phosphorus oxychloride in the absence of moisture with ice-bath cooling at 20° to 25° C. in the course of 40 minutes. The mixture is then heated in the course of one hour to 95° to 100° C. and kept at this temperature for a further 24 hours. After cooling, the mixture is worked up in accordance with Example 1 (with respective doubling of the amounts of dichloromethane and water specified there). 24.2g (16.4% of theory) of 2-chloro-3-cyano-5-pyridinecarboxaldehyde are obtained as a crystalline product at a GC purity of 95.2%. Melting point 96° C. after recrystallization from cyclohexane.
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